molecular formula C8H6BrNOS B591717 (4-Bromothieno[2,3-c]pyridin-2-yl)methanol CAS No. 870243-94-0

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol

Cat. No.: B591717
CAS No.: 870243-94-0
M. Wt: 244.106
InChI Key: KDASDVVLOLIUDT-UHFFFAOYSA-N
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Description

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H6BrNOS. It features a thieno[2,3-c]pyridine core substituted with a bromine atom at the 4-position and a methanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol typically involves the bromination of thieno[2,3-c]pyridine followed by the introduction of a methanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting brominated intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyridine core can act as a scaffold for binding to active sites, while the bromine and methanol groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromothieno[2,3-c]pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the thieno[2,3-c]pyridine core. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications .

Properties

IUPAC Name

(4-bromothieno[2,3-c]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASDVVLOLIUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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